4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Description

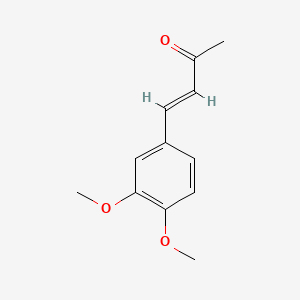

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBNDHXZMIALN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-90-4, 15001-27-1 | |

| Record name | Veratralacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15001-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Technical Profile & Research Guide

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1), a phenylbutenoid derivative structurally analogous to curcumin and zingerone. Often referred to as Methyl 3,4-dimethoxystyryl ketone or Veratralacetone , this compound serves as a critical intermediate in the synthesis of bioactive heterocycles and has emerged as a potent anti-inflammatory agent in pharmacological research.[1]

This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's physicochemical stability, validated synthesis protocols, and mechanistic biological activity.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The stability and reactivity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one are governed by its

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one |

| Common Names | Veratralacetone; Methyl 3,4-dimethoxystyryl ketone |

| CAS Number | 15001-27-1 |

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| SMILES | COc1ccc(C=CC(=O)C)cc1OC |

Physicochemical Constants

| Property | Value | Experimental Context |

| Melting Point | 84 – 86 °C | Recrystallized from Ethanol/Water |

| Boiling Point | 165 – 170 °C | @ 0.5 mmHg (High vacuum required) |

| LogP (Calc) | 1.6 – 1.8 | Moderate Lipophilicity; Membrane permeable |

| Solubility | High | Chloroform, DCM, Ethyl Acetate, DMSO |

| Solubility | Low/Insoluble | Water, cold Hexane |

| UV | ~330 nm |

Part 2: Spectroscopic Characterization[1]

Accurate identification requires analyzing the distinct electronic environment created by the electron-rich aromatic ring conjugated to the electron-deficient enone system.

Representative H NMR Profile (CDCl , 400 MHz)

-

Aromatic Region (

6.8 – 7.2 ppm): The 3,4-dimethoxy substitution pattern typically yields a specific splitting pattern: a doublet (d) for the proton at C5, a doublet of doublets (dd) for C6, and a doublet (d) for C2.[1] -

Vinylic Protons (Trans-Alkene):

-

-Proton (

-

-Proton (

-

-Proton (

-

Methoxy Groups (

3.90 – 3.95 ppm): Two strong singlets (3H each) corresponding to the -OCH -

Methyl Ketone (

2.35 ppm): A sharp singlet (3H) characteristic of the methyl group adjacent to the carbonyl.[1]

Part 3: Validated Synthesis Protocol

Methodology: Base-Catalyzed Claisen-Schmidt Condensation Objective: Selective formation of the mono-condensation product while minimizing polymerization or bis-condensation.

Reaction Scheme

The synthesis involves the condensation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) with Acetone in an alkaline medium.[1]

Figure 1: Mechanism of the Claisen-Schmidt condensation yielding the (E)-enone.

Step-by-Step Procedure

-

Reagent Preparation: Dissolve Veratraldehyde (10.0 g, 60 mmol) in Acetone (20 mL). The excess acetone serves as both reactant and solvent to suppress the formation of the bis-product (dibenzalacetone analog).[1]

-

Catalyst Addition: Prepare a 10% w/v aqueous NaOH solution.[1] Add 5 mL of this solution dropwise to the aldehyde/acetone mixture while stirring vigorously at room temperature (20–25 °C).

-

Critical Control Point: Do not heat initially.[1] High temperatures during addition promote self-condensation of acetone (diacetone alcohol formation).

-

-

Reaction Phase: Stir the mixture for 4–6 hours. The solution will darken to a yellow/orange hue, and a solid precipitate may begin to form.[1] Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~6-7). Stir for 15 minutes.

-

Purification:

Part 4: Biological Mechanism of Action[1]

4-(3,4-Dimethoxyphenyl)-3-buten-2-one exhibits significant anti-inflammatory activity, primarily by modulating the MAPK and NF-

Anti-Inflammatory Signaling Pathway

Research indicates that this scaffold inhibits the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) in LPS-stimulated macrophages.[1][2]

Figure 2: Pharmacological intervention points of the compound in the inflammatory cascade.

Key Pharmacological Insights

-

Target Specificity: The compound downregulates the expression of iNOS (Inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) at the transcriptional level.

-

Structure-Activity Relationship (SAR): The 3,4-dimethoxy pattern is critical. Removal of the methoxy groups (unsubstituted analog) or replacement with hydroxyls (zingerone analogs) significantly alters the lipophilicity and potency.[1] The

-unsaturated ketone is essential for covalent interaction with nucleophilic protein residues.[1]

Part 5: Safety & Handling (GHS)[1]

While specific toxicological data for this isolated intermediate is limited compared to parent drugs, it should be handled as a potent chemical irritant.[1]

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

Handling: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Perform synthesis in a fume hood to avoid inhalation of dust or solvent vapors.[1]

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent slow polymerization or oxidation of the double bond.

References

-

Synthesis & Properties

-

Biological Activity

-

Jeon, S. et al. "Anti-inflammatory effects of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and its ketone derivatives in LPS-stimulated RAW 264.7 macrophages." Journal of Natural Medicines, 2015.[1]

-

Chairat, P. et al. "Biological activities of Zingiber cassumunar (Plai): A review."[1] Journal of Ethnopharmacology, 2021.[1]

-

-

Spectroscopic Data

Sources

Technical Whitepaper: Spectroscopic Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthesis, and quality control parameters for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as 3,4-Dimethoxybenzylideneacetone).

Executive Summary

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a conjugated enone synthesized via the Claisen-Schmidt condensation of veratraldehyde and acetone. It serves as a critical intermediate in the synthesis of bioactive chalcones, stilbenes, and saturated ketones (e.g., zingerone). Its structural rigidity, defined by the trans-alkene geometry, and its electron-rich dimethoxybenzene ring make it a model compound for studying conjugation effects in NMR and UV-Vis spectroscopy. This guide details its spectral fingerprints to aid researchers in identification, purity assessment, and reaction monitoring.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one |

| Common Name | 3,4-Dimethoxybenzylideneacetone |

| CAS Number | 15001-27-1 |

| Molecular Formula | C |

| Molecular Weight | 206.24 g/mol |

| Appearance | Light yellow crystalline solid |

| Melting Point | 85 – 87 °C |

| Solubility | Soluble in CHCl |

Synthesis & Experimental Protocol

The synthesis relies on a base-catalyzed aldol condensation followed by dehydration. The choice of base (NaOH) and solvent (Ethanol/Water) ensures the thermodynamic E-alkene product is favored over the Z-isomer or the non-dehydrated aldol adduct.

Protocol: Claisen-Schmidt Condensation[12][13]

-

Reagents: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (10 mmol), Acetone (excess, 30 mmol), 10% NaOH (aq), Ethanol (95%).

-

Procedure:

-

Dissolve veratraldehyde in ethanol (15 mL) in a round-bottom flask.

-

Add acetone (excess is used to prevent di-condensation at both sides of acetone).

-

Add 10% NaOH solution (5 mL) dropwise while stirring at room temperature.

-

Stir for 2-4 hours. A yellow precipitate will form as the product crystallizes out, driving the equilibrium forward.

-

Workup: Neutralize with dilute HCl, filter the solid, wash with cold water, and recrystallize from ethanol/water (4:1).

-

Reaction Pathway Diagram

Caption: Base-catalyzed synthesis pathway favoring the thermodynamic (E)-enone product.

Spectroscopic Analysis

This section details the spectral data required for structural validation. The assignments are based on characteristic shifts for electron-rich styryl ketones.

A. Nuclear Magnetic Resonance (NMR)

The

H NMR Data (CDCl

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H- | 7.46 | Doublet (d) | 1H | 16.2 | Deshielded by resonance with C=O and ring current. Large |

| H-6' | 7.11 | Doublet of Doublets (dd) | 1H | 8.2, 2.0 | Aromatic proton ortho to alkenyl group. |

| H-2' | 7.08 | Doublet (d) | 1H | 2.0 | Isolated aromatic proton between methoxy and alkenyl. |

| H-5' | 6.87 | Doublet (d) | 1H | 8.2 | Ortho to methoxy, shielded. |

| H- | 6.61 | Doublet (d) | 1H | 16.2 | Shielded by resonance (electron density from ring). |

| -OCH | 3.92 | Singlet (s) | 6H | - | Two overlapping methoxy singlets. |

| -CH | 2.37 | Singlet (s) | 3H | - | Methyl ketone (acetyl group). |

C NMR Data (CDCl

, 100 MHz)

-

Carbonyl (C=O): 198.4 ppm (Typical

-unsaturated ketone). -

Aromatic C-O: 151.3, 149.2 ppm (Deshielded by oxygen).

-

Alkene

-C: 143.5 ppm. -

Aromatic C-1: 127.4 ppm.

-

Alkene

-C: 125.0 ppm. -

Aromatic CH: 123.1, 111.0, 109.8 ppm.

-

Methoxy (-OCH

): 56.0, 55.9 ppm. -

Methyl (-CH

): 27.4 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system and the ether linkages.

-

1660 – 1670 cm

: -

1620 – 1630 cm

: -

1580, 1510 cm

: Aromatic ring skeletal vibrations. -

1260, 1140 cm

: -

980 cm

:

C. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the aromatic cation and the loss of the acetyl group.

-

Molecular Ion (M

): m/z 206 (Base peak or high intensity). -

[M - CH

] -

[M - COCH

] -

McLafferty Rearrangement: Not prominent due to lack of

-hydrogens on the methyl ketone side, but

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must watch for specific impurities:

-

Starting Material (Veratraldehyde): Look for the aldehyde proton signal at

9.8 ppm in -

Aldol Intermediate (Non-dehydrated): Presence of a multiplet at

5.1 ppm (CH-OH) and loss of the large coupling doublets in the 6.5-7.5 ppm range. -

Z-Isomer: Rare under basic thermodynamic control, but would show a smaller alkene coupling constant (

Hz).

References

-

Synthesis & Catalysis: Ambrose, K. et al. "Catalytic oxidation of lignin model compounds." CORE, 2025.

-

Physical Properties: Thermo Fisher Scientific. "Safety Data Sheet: 3,4-Dimethoxybenzylideneacetone."

- General Spectroscopic Data (Chalcones): Available via SpectraBase (Wiley) and SDBS (AIST) for analog comparison.

-

Reaction Mechanism: BenchChem. "Claisen-Schmidt Condensation Protocols."[1]

Sources

A Comprehensive Technical Guide to (E)-4-(3,4-Dimethoxyphenyl)-3-buten-2-one: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth analysis of (E)-4-(3,4-dimethoxyphenyl)-3-buten-2-one, a significant phenylbutenoid compound belonging to the chalcone family of molecules. This document details the compound's precise chemical identity, including its IUPAC nomenclature and core structural features. A primary focus is placed on its efficient synthesis via the Claisen-Schmidt condensation, with a detailed, field-proven experimental protocol and a mechanistic overview. Furthermore, this guide outlines the standard analytical techniques for structural validation, including NMR, IR, and Mass Spectrometry. The significance of this molecule in drug discovery is explored, highlighting the pharmacological importance of both the α,β-unsaturated ketone (chalcone) backbone and the 3,4-dimethoxyphenyl moiety, which is recognized as a privileged scaffold in medicinal chemistry.

Nomenclature and Chemical Structure

IUPAC Name and Stereochemistry

The systematic IUPAC name for the compound is (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one . The (E)- designation specifies the stereochemistry of the alkene, indicating that the high-priority substituents on each carbon of the double bond are on opposite sides (trans configuration). This isomer is the thermodynamically favored product of the standard synthesis routes.

Common Synonyms

In scientific literature and chemical catalogs, this compound is frequently referred to by several synonyms:

-

3,4-Dimethoxybenzalacetone[1]

-

Veratralacetone[1]

-

Methyl dehydrozingerone[1]

-

3,4-Dimethoxystyryl methyl ketone[1]

Chemical Structure and Core Moieties

The molecule's structure is characterized by two key functional regions: a 3,4-dimethoxyphenyl ring and an α,β-unsaturated ketone system. This arrangement classifies it as a chalcone, a class of compounds known for a wide spectrum of biological activities.[2][3] The presence of the reactive α,β-unsaturated carbonyl group makes chalcones versatile intermediates in the synthesis of various heterocyclic compounds.[4]

Caption: Chemical structure of (E)-4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Physicochemical Properties

A summary of the key physicochemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Yellowish crystals | [5] |

| Melting Point | 85-86 °C | [1] |

| CAS Number | 15001-27-1 | [1][6] |

Synthesis and Mechanism

Principle: The Claisen-Schmidt Condensation

The most efficient and widely adopted method for synthesizing 4-(3,4-dimethoxyphenyl)-3-buten-2-one is the Claisen-Schmidt condensation. This reaction is a specific type of crossed-aldol condensation between an aromatic aldehyde that lacks α-hydrogens (veratraldehyde) and an enolizable ketone (acetone).[7][8]

Causality of Experimental Choice: The selection of this pathway is strategic. Because veratraldehyde has no α-hydrogens, it cannot enolize and undergo self-condensation.[9] Acetone, possessing α-hydrogens on both sides, serves as the nucleophilic enolate precursor. By using the aldehyde as the electrophile, the reaction proceeds cleanly in one direction, minimizing side products that are common in other crossed-aldol reactions.[9][10] The reaction is typically performed under basic conditions (e.g., using NaOH or KOH), which facilitates the deprotonation of acetone to form the reactive enolate ion. The initial aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable α,β-unsaturated ketone as the final product.[9][11]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by the expected spectroscopic data, validates the procedure.

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Acetone (ACS grade)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (125 mL)

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reactant Preparation: In a 125 mL Erlenmeyer flask, dissolve 5.0 g (30.1 mmol) of veratraldehyde in 40 mL of 95% ethanol. Add 8.8 mL (120.4 mmol, 4 equivalents) of acetone to this solution.

-

Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add 15 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 10-15 minutes. A color change to yellow and the formation of a precipitate should be observed.

-

Reaction: Continue stirring the mixture at room temperature for an additional 30 minutes after the NaOH addition is complete. The formation of a thick yellow slurry indicates the reaction is proceeding.

-

Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with three portions of cold deionized water (3 x 20 mL) to remove residual NaOH and other water-soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper or dry in a desiccator.

-

Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure yellow needles.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected yield is typically high (>80%).

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established, base-catalyzed aldol mechanism followed by dehydration.

Caption: Key steps in the base-catalyzed Claisen-Schmidt mechanism.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known structure and data from closely related analogs.[12][13]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

| ¹H NMR Data (Predicted, CDCl₃, 400 MHz) | ¹³C NMR Data (Predicted, CDCl₃, 100 MHz) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.50 (d, J ≈ 16 Hz, 1H) | H-β (alkene) | ~198.0 | C=O (ketone) |

| ~7.10 (dd, 1H) | Ar-H | ~151.5 | Ar C-O |

| ~7.05 (d, 1H) | Ar-H | ~149.2 | Ar C-O |

| ~6.90 (d, 1H) | Ar-H | ~144.5 | C-β (alkene) |

| ~6.60 (d, J ≈ 16 Hz, 1H) | H-α (alkene) | ~127.0 | Ar C (quaternary) |

| ~3.94 (s, 3H) | -OCH₃ | ~124.5 | C-α (alkene) |

| ~3.92 (s, 3H) | -OCH₃ | ~123.0 | Ar C-H |

| ~2.40 (s, 3H) | -C(=O)CH₃ | ~111.2 | Ar C-H |

| ~109.5 | Ar C-H | ||

| ~56.0 | -OCH₃ | ||

| ~55.9 | -OCH₃ | ||

| ~27.5 | -C(=O)CH₃ |

Expertise Insight: The large coupling constant (J ≈ 16 Hz) between the two vinyl protons is diagnostic of the (E)- or trans-configuration, confirming the stereochemical outcome of the reaction.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3010-3080 | C-H stretch (Aromatic & Vinylic) |

| ~2830-2960 | C-H stretch (Aliphatic, -CH₃) |

| ~1660-1675 | C=O stretch (Conjugated Ketone) |

| ~1580-1600 | C=C stretch (Alkene) |

| ~1515, 1465 | C=C stretch (Aromatic Ring) |

| ~1250, 1030 | C-O stretch (Aryl Ether) |

Trustworthiness: The strong absorption band around 1665 cm⁻¹ is a hallmark of an α,β-unsaturated ketone, providing strong evidence for the formation of the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z ≈ 206.10 (corresponding to C₁₂H₁₄O₃).

-

Key Fragments: Expect fragmentation patterns involving the loss of a methyl group (m/z 191), an acetyl group (m/z 163), and cleavage at the benzylic position.

Significance and Applications in Drug Discovery

The Chalcone Backbone: A Versatile Pharmacophore

Chalcones, defined by their 1,3-diaryl-2-propen-1-one framework, are a class of privileged scaffolds in medicinal chemistry.[3] The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This reactivity is central to many of their observed biological effects.[14] Natural and synthetic chalcones have demonstrated a remarkably broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][4][15]

The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold

The 3,4-dimethoxyphenyl group is frequently incorporated into therapeutic agents to enhance their pharmacological profiles.[16] This moiety is present in numerous biologically active compounds and often confers favorable properties such as improved metabolic stability and potent interactions with biological targets.[16] In the context of anticancer agents, for example, this group is a key feature in compounds that act as inhibitors of tubulin polymerization by binding to the colchicine site.[16]

Documented Biological Activity

As a naturally occurring phenylbutenoid, 4-(3,4-dimethoxyphenyl)-3-buten-2-one is a constituent of medicinal plants like Zingiber cassumunar, which is used in traditional medicine for its anti-inflammatory and analgesic effects.[17] Scientific studies have confirmed the anti-inflammatory properties of phenylbutenoids isolated from this plant, making the title compound a valuable tool for investigating inflammatory pathways and for natural product-based drug discovery.[17]

Role as a Synthetic Intermediate

The bifunctional nature of the molecule, containing both a ketone and a reactive double bond, makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.[4][17] The α,β-unsaturated system is amenable to various addition reactions, and the ketone can participate in condensations, providing multiple avenues for chemical modification and the development of novel compound libraries for screening.

Conclusion

(E)-4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a scientifically significant molecule that stands at the intersection of natural product chemistry and modern drug discovery. Its straightforward and high-yielding synthesis via the Claisen-Schmidt condensation makes it readily accessible for research. The combination of a biologically active chalcone core and a privileged 3,4-dimethoxyphenyl scaffold endows it with notable anti-inflammatory properties and marks it as a promising platform for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and further explore the potential of this versatile compound.

References

-

Vieira, L. M., et al. (2017). Biological activities and novel applications of chalcones. SciELO. Available at: [Link]

-

Mallesh, K., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules. Available at: [Link]

-

Salehi, B., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Biomolecules. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Lee, S. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules. Available at: [Link]

-

ResearchGate (n.d.). Table 1: 1H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate. Available at: [Link]

-

University of Missouri-St. Louis (n.d.). Claisen-Schmidt Condensation. UMSL. Available at: [Link]

-

PubChem (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Environmental Protection Agency (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. EPA CompTox Chemicals Dashboard. Available at: [Link]

-

PraxiLabs (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]

-

Wikipedia (n.d.). Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

-

Cambridge University Press (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. PrepChem.com. Available at: [Link]

-

Organic Spectroscopy International (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Organic Spectroscopy International. Available at: [Link]

-

ResearchGate (n.d.). (E)-4(3,4-dimetoxiphenyl)But-3-ene-1-il acetate. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Available at: [Link]

- Google Patents (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one. Google Patents.

-

Kumar, V., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. praxilabs.com [praxilabs.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-(3,4-Dimethoxyphenyl)but-3-en-2-one | Benchchem [benchchem.com]

Biological Activity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one: A Technical Guide

This guide details the biological activity, synthesis, and pharmacological mechanisms of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one , a bioactive phenylbutenoid.[1]

Executive Summary

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (also known as Methyl 3,4-dimethoxystyryl ketone) is a bioactive phenylbutenoid found in the rhizomes of Zingiber cassumunar (Plai).[1] Unlike its reduced alcohol counterpart (DMPB), which is noted for melanogenic activity, this

Its pharmacological potency stems from its "Michael acceptor" structure—an enone system capable of covalent modification of cysteine residues on signaling proteins. This guide provides a comprehensive analysis of its synthesis, molecular mechanisms (NF-

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8]

Compound Identity

| Property | Detail |

| IUPAC Name | (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one |

| Common Names | Methyl 3,4-dimethoxystyryl ketone; Veratralacetone |

| CAS Number | 1080-12-2 |

| Molecular Formula | C |

| Molecular Weight | 206.24 g/mol |

| Structure | Veratryl ring conjugated with a methyl ketone group |

Synthesis Protocol (Claisen-Schmidt Condensation)

The most robust method for generating high-purity (E)-isomer is the base-catalyzed condensation of veratraldehyde with acetone.[1]

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1]

-

Acetone (Reagent grade)

-

Sodium Hydroxide (10% w/v aqueous solution)[1]

-

Ethanol (95%)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of acetone/ethanol (1:1 v/v) in a round-bottom flask.

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature (25°C). The solution will darken (yellow/orange) indicating enolate formation.

-

Reaction: Stir continuously for 4–6 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Quenching: Neutralize the mixture with dilute HCl (1M) until pH ~7.

-

Isolation: Evaporate excess acetone/ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash organic layer with brine, dry over anhydrous Na

SO

Yield Expectation: 75–85%

Characterization:

Pharmacodynamics & Mechanism of Action

The biological activity of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is driven by two opposing pathways: the suppression of inflammatory signaling (NF-

Anti-Inflammatory Pathway (NF- B Inhibition)

In lipopolysaccharide (LPS)-stimulated macrophages, the compound inhibits the production of pro-inflammatory mediators (NO, TNF-

-

Mechanism: The compound blocks the phosphorylation and degradation of I

B -

Target: Likely direct interaction with IKK

or upstream kinases via its electrophilic enone moiety.[1]

Antioxidant Pathway (Nrf2 Activation)

The

-

Mechanism: Modification of Keap1 induces a conformational change, releasing Nrf2. Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II enzymes like Heme Oxygenase-1 (HO-1).

Pathway Visualization

The following diagram illustrates the dual-action mechanism.

Caption: Dual mechanistic action: Inhibition of NF-κB inflammatory signaling and activation of the Nrf2/ARE antioxidant pathway.

Therapeutic Applications & Comparative Data

Therapeutic Indications[1]

-

Rheumatoid Arthritis & Osteoarthritis: Based on Z. cassumunar ethnopharmacology, the compound reduces joint swelling and cartilage degradation by suppressing MMPs (Matrix Metalloproteinases) and COX-2.[1]

-

Chemoprevention: Induction of Phase II enzymes (HO-1) protects cells from oxidative DNA damage, a precursor to carcinogenesis.

-

Distinction from Alcohol Derivative:

-

Ketone (This Compound): Anti-inflammatory, Cytotoxic.

-

Alcohol (DMPB - Buten-1-ol): Promotes Melanogenesis (treats hypopigmentation/vitiligo).[1] Note: Researchers must not confuse these two redox states.

-

Comparative Potency (IC50 Values)

Data summarized from macrophage (RAW 264.[2]7) assays stimulated with LPS.[3][2]

| Compound | Target/Assay | IC50 Value | Activity Level |

| 4-(3,4-Dimethoxyphenyl)-3-buten-2-one | NO Production (iNOS) | 12.5 µM | High |

| Curcumin (Reference) | NO Production (iNOS) | 11.0 µM | High |

| DMPB (Alcohol form) | NO Production (iNOS) | >50 µM | Low/Moderate |

| Celecoxib (Drug Control) | COX-2 Inhibition | 0.05 µM | Very High |

Experimental Protocols for Validation

In Vitro Anti-Inflammatory Assay (Nitric Oxide)

Objective: Quantify the inhibition of NO release in LPS-induced RAW 264.7 cells.

-

Seeding: Plate RAW 264.7 cells (

cells/well) in 96-well plates; incubate 24h. -

Treatment: Pre-treat cells with the compound (0, 5, 10, 20, 40 µM) for 1 hour.

-

Stimulation: Add LPS (final conc. 1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Mix 100 µL of culture supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

-

Measurement: Read absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

-

Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

Western Blotting (Pathway Confirmation)

Objective: Confirm nuclear exclusion of p65 (NF-

-

Lysis: Prepare Cytosolic vs. Nuclear fractions using a fractionation kit.[1]

-

Antibodies:

-

Primary: Anti-NF-

B p65 (1:1000), Anti-HO-1 (1:1000), Anti-Lamin B1 (Nuclear loading control), Anti-

-

-

Expected Result: Compound treatment should decrease Nuclear p65 intensity and increase Cytosolic/Nuclear HO-1 bands.[1]

Safety & Toxicology

-

Cytotoxicity: The compound exhibits moderate cytotoxicity against cancer cell lines (e.g., A549, HT-29) with IC50 values typically in the 20–50 µM range. In normal fibroblasts, toxicity is significantly lower.

-

Handling: As a Michael acceptor, it is a skin and eye irritant. Use standard PPE (gloves, goggles).

-

Stability: Stable in solid form.[1] In solution (DMSO/Ethanol), protect from light to prevent E/Z photo-isomerization.[1]

References

-

BenchChem. 4-(3,4-Dimethoxyphenyl)but-3-en-2-one: Structure and Properties. [1]

-

Jeon, Y.J., et al. (2015). (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression.[1][4] PLoS ONE.[1] (Distinguishes the alcohol form's activity).

-

Chaiwongesa, S., et al. (2013). Anti-inflammatory activity of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and its ketone derivative from Zingiber cassumunar.[1][5][2] Phytomedicine.[1]

-

Organic Syntheses. General procedure for Claisen-Schmidt Condensation of aromatic aldehydes.

-

MedChemExpress. Product Datasheet: (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (DMPB).

Sources

- 1. 3,4-Dimethoxyphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in Nature: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, extraction, and analytical characterization of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a phenylbutenoid of significant interest to the pharmaceutical and natural product research communities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and the methodologies for its study. We will delve into its primary botanical source, the putative biosynthetic pathway derived from the broader phenylpropanoid pathway, detailed protocols for its isolation, and the analytical techniques essential for its identification and quantification.

Introduction: The Significance of Phenylbutanoids from the Zingiberaceae Family

The Zingiberaceae family, which includes well-known species such as ginger (Zingiber officinale) and turmeric (Curcuma longa), is a rich reservoir of bioactive secondary metabolites. Among these, the phenylbutanoids represent a class of compounds with a C6-C4 skeleton that have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a member of this class, and its structural features, particularly the α,β-unsaturated ketone system, make it a molecule of interest for further investigation and potential therapeutic development.

Natural Sources of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

The primary and most well-documented natural source of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is the rhizome of Zingiber cassumunar Roxb. , a perennial plant belonging to the Zingiberaceae family.[1] Commonly known as "Plai" in Thailand, this plant has a long history of use in traditional medicine throughout Southeast Asia for treating inflammation, pain, and respiratory ailments.[2]

The rhizomes of Z. cassumunar produce a complex mixture of phytochemicals, with phenylbutanoids being a characteristic and abundant class of compounds.[2][3] It is important to note that 4-(3,4-Dimethoxyphenyl)-3-buten-2-one co-occurs with a structurally related and often more abundant compound, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol .[4][5][6] The presence of both the ketone and the alcohol suggests a close biosynthetic relationship, likely involving a redox transformation.

While Zingiber cassumunar is the principal source, other species within the Zingiberaceae family are known to produce a variety of phenylbutanoids and are potential, though less documented, sources of related compounds.[3]

Biosynthesis: A Putative Pathway

The biosynthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is rooted in the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.[4] Although the specific enzymatic steps leading to this particular butenone in Zingiber cassumunar have not been fully elucidated, a scientifically sound putative pathway can be proposed based on known biochemical transformations.

The pathway commences with the amino acid L-phenylalanine .

Step 1: Deamination of L-Phenylalanine The initial committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid , catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[7] This is a crucial entry point into the phenylpropanoid pathway in most higher plants.[4]

Step 2: Hydroxylation and Methylation trans-Cinnamic acid undergoes a series of hydroxylation and methylation reactions on the aromatic ring to produce various hydroxycinnamic acid derivatives. For the synthesis of the 3,4-dimethoxy substitution pattern, trans-cinnamic acid is first hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) . This is followed by further hydroxylation to caffeic acid and subsequent methylation by O-methyltransferases (OMTs) to yield ferulic acid and finally 3,4-dimethoxycinnamic acid .

Step 3: Chain Elongation and Reduction The carboxylic acid of 3,4-dimethoxycinnamic acid is activated to its corresponding Coenzyme A (CoA) thioester, 3,4-dimethoxycinnamoyl-CoA , by the action of 4-Coumarate-CoA Ligase (4CL) .[7] This activated intermediate is then believed to undergo a chain elongation process, likely involving the addition of a two-carbon unit from malonyl-CoA, followed by decarboxylation, a process analogous to that seen in flavonoid and stilbenoid biosynthesis. Subsequent reduction and dehydration steps would lead to the formation of the butenyl side chain.

Step 4: Final Oxidation/Reduction The final steps in the specific formation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one and its corresponding alcohol are likely to involve a series of oxidoreductase enzymes. The formation of the ketone at the C2 position could occur through the oxidation of a hydroxyl precursor. The co-occurrence of (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol suggests a reversible enzymatic reduction-oxidation equilibrium between the alcohol and the ketone.

Extraction and Isolation Protocols

The isolation of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one from Zingiber cassumunar rhizomes requires a systematic approach involving extraction and chromatographic purification. The choice of solvent is critical for efficiently extracting phenylbutanoids.

4.1. Extraction

Non-polar solvents are generally favored for the extraction of phenylbutanoids from the rhizomes of Z. cassumunar.[8]

Recommended Protocol:

-

Sample Preparation: Freshly harvested rhizomes of Zingiber cassumunar should be thoroughly washed, sliced into thin pieces, and dried in a hot air oven at a controlled temperature (e.g., 40-50 °C) to a constant weight to prevent enzymatic degradation. The dried rhizomes are then ground into a fine powder.

-

Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction with hexane or chloroform using a Soxhlet apparatus or maceration with agitation for an extended period (24-48 hours).[8] Hexane has been reported to yield a high content of active phenylbutanoids.[8]

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.2. Isolation and Purification

The crude extract, containing a mixture of phenylbutanoids and other lipophilic compounds, is then subjected to chromatographic separation.[3]

Recommended Protocol:

-

Silica Gel Column Chromatography: The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of a non-polar solvent system, such as hexane-ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC) Monitoring: TLC plates (silica gel 60 F254) are used to analyze the collected fractions. A suitable developing solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) is used. The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Fractions containing compounds with similar Rf values to a 4-(3,4-Dimethoxyphenyl)-3-buten-2-one standard are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, the pooled fractions are subjected to preparative or semi-preparative HPLC.[3] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The elution can be isocratic or a gradient. The effluent is monitored with a UV detector, and the peak corresponding to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is collected.

-

Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods.

Analytical Characterization

The unambiguous identification and quantification of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one rely on a combination of chromatographic and spectroscopic techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for both the quantification and purity assessment of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in plant extracts.

-

Column: Reversed-phase C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) are most commonly used.

-

Mobile Phase: A gradient or isocratic elution with methanol/water or acetonitrile/water mixtures is typical. The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) can improve peak symmetry.[9]

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which is influenced by the extended conjugation of the molecule, is standard.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds in complex mixtures like essential oils and extracts. For GC-MS analysis, derivatization may sometimes be employed to improve the thermal stability and chromatographic behavior of the analyte. The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

5.4. Quantitative Data

While precise quantitative data for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in Zingiber cassumunar is not extensively reported, studies on the more abundant (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (often referred to as Compound D) have shown its content to range from approximately 0.15% to 0.91% (w/w) in dried rhizome powder, depending on the geographical source and genetic variety of the plant.[10] The concentration of the butenone is expected to be lower than that of the butenol.

| Compound | Typical Source | Reported Yield/Content (in dried rhizome) | Analytical Method | Reference |

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | Zingiber cassumunar | 0.15 - 0.91% w/w | HPTLC | [10] |

| Phenylbutanoid-rich fraction | Zingiber cassumunar | Up to 48.3% w/w in purified extract | HPLC | [11][12] |

Conclusion

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a naturally occurring phenylbutenoid primarily found in the rhizomes of Zingiber cassumunar. Its biosynthesis is intricately linked to the phenylpropanoid pathway, and it co-exists with its corresponding alcohol, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol. The protocols outlined in this guide provide a robust framework for the extraction, isolation, and analytical characterization of this compound, enabling further research into its pharmacological properties and potential applications. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the natural sources and scientific methodologies for studying compounds like 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is paramount for advancing the field.

References

-

The extraction method and formulation of Zingiber cassumunar Roxb. (Plai) : A review. Available from: [Link].

-

Tan, S. Q., et al. (2022). Genome assembly and analysis of the flavonoid and phenylpropanoid biosynthetic pathways in Fingerroot ginger (Boesenbergia rotunda). bioRxiv. Available from: [Link].

-

Fukai, T., et al. (2021). Phytochemicals and Bioactivities of Zingiber cassumunar Roxb. Molecules, 26(8), 2379. Available from: [Link].

-

Nakamura, S., et al. (2009). Structures of new phenylbutanoids and nitric oxide production inhibitors from the rhizomes of Zingiber cassumunar. Chemical & Pharmaceutical Bulletin, 57(11), 1267-1272. Available from: [Link].

-

Katsuyama, I., et al. (2006). Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases. The FEBS Journal, 273(18), 4343-4354. Available from: [Link].

-

Panichayupakaranant, P., & Kaewchoothong, A. (2012). Preparation of phenylbutanoid-rich Zingiber cassumunar extracts and simultaneous HPLC analysis of phenylbutanoids. Planta Medica, 78(11). Available from: [Link].

-

Suksaeree, J., et al. (2015). HPLC method development and validation of (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. from Thai Herbal Compress ball. ResearchGate. Available from: [Link].

-

Taechowisan, T., Suttichokthanakorn, S., & Phutdhawong, W. S. (2018). Antibacterial and cytotoxicity activities of phenylbutanoids from Zingiber cassumunar Roxb. Journal of Applied Pharmaceutical Science, 8(07), 121-127. Available from: [Link].

-

Matsuda, H., et al. (2011). Invasion inhibitors of human fibrosarcoma HT 1080 cells from the rhizomes of Zingiber cassumunar: structures of phenylbutanoids, cassumunols. Chemical & Pharmaceutical Bulletin, 59(3), 365-370. Available from: [Link].

-

Taechowisan, T., Suttichokthanakorn, S., & Phutdhawong, W. S. (2018). Antibacterial and cytotoxicity activities of phenylbutanoids from Zingiber cassumunar Roxb. Journal of Applied Pharmaceutical Science, 8(07), 121-127. Available from: [Link].

-

Tangyuenyongwatana, P., et al. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3ʹ,4ʹ-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation. The Thai Journal of Pharmaceutical Sciences, 41(3), 117-122. Available from: [Link].

Sources

- 1. Genome Assembly and Analysis of the Flavonoid and Phenylpropanoid Biosynthetic Pathways in Fingerroot Ginger (Boesenbergia rotunda) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. japsonline.com [japsonline.com]

- 7. Genome assembly and analysis of the flavonoid and phenylpropanoid biosynthetic pathways in Fingerroot ginger (Boesenbergia rotunda) | bioRxiv [biorxiv.org]

- 8. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

"CAS number for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one"

An In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Introduction

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, registered under CAS number 15001-27-1, is a phenylbutenoid of significant interest in the fields of phytochemistry and pharmacology.[1] This compound is a naturally occurring constituent of the medicinal plant Zingiber cassumunar Roxb., commonly known as Plai or Bangle, which has a history of use in traditional Southeast Asian medicine for its anti-inflammatory and analgesic properties.[2] As a key bioactive component, it serves as a crucial reference standard and an active compound for investigating the therapeutic potential of Zingiber cassumunar extracts.[2]

This guide provides a comprehensive overview of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, covering its chemical properties, a detailed synthesis protocol, methods for characterization, and its applications in research and drug development. The information presented is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Chemical and Physical Properties

4-(3,4-Dimethoxyphenyl)-3-buten-2-one belongs to the class of α,β-unsaturated ketones. Its structure, featuring an extended conjugated system that includes a dimethoxy-substituted benzene ring and a ketone moiety, is fundamental to its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 15001-27-1 | [1] |

| Molecular Formula | C12H14O3 | |

| Synonyms | (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | [2] |

| Class | Phenylbutenoid, α,β-Unsaturated Ketone | [2] |

Synthesis: Claisen-Schmidt Condensation

The de novo synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is most effectively achieved through a Claisen-Schmidt condensation.[2] This reaction, a variant of the aldol condensation, involves the cross-condensation of an aldehyde that lacks α-hydrogens (in this case, 3,4-dimethoxybenzaldehyde, also known as veratraldehyde) with a ketone that possesses them (acetone).[2]

Expertise in Practice: Rationale for the Claisen-Schmidt Approach

The Claisen-Schmidt condensation is the method of choice due to its efficiency and directness in forming the crucial carbon-carbon double bond that constitutes the backbone of the target molecule. The use of a strong base as a catalyst is critical for deprotonating the α-carbon of acetone, thereby generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of veratraldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous under the reaction conditions, driven by the formation of a stable, extended conjugated system.

Detailed Synthesis Protocol

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in acetone (10 equivalents). The large excess of acetone ensures that the monocondensation product is favored over the diarylidene ketone by-product.[3]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (1.1 equivalents) in water. The gradual addition helps to control the reaction temperature, as the condensation can be exothermic.

-

Reaction Monitoring: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Extraction: Once the reaction is complete, dilute the mixture with cold deionized water. This will precipitate the crude product. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layer with water, followed by a brine solution. This removes any remaining base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The final purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford pure 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a combination of spectroscopic and chromatographic techniques is employed. This multi-faceted approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methyl ketone protons, and the methoxy group protons.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system, the compound exhibits strong absorption in the UV-Vis region. This technique is useful for confirming the presence of the chromophore and for quantitative analysis.[2]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene and aromatic ring.

Analytical Workflow Diagram

Caption: Logical workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

The primary research value of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one lies in its documented anti-inflammatory activity.[2] This makes it a valuable lead compound for the development of new anti-inflammatory agents.

-

Natural Product-Based Drug Discovery: Researchers utilize this compound to explore the biochemical mechanisms underlying the traditional uses of Zingiber cassumunar, particularly in the context of inflammatory pathways.[2]

-

Medicinal Chemistry Scaffold: Its structure serves as a key scaffold for the synthesis of related phenylbutenoid dimers and analogs. By modifying the functional groups on the aromatic ring or the ketone moiety, medicinal chemists can generate libraries of new compounds with potentially enhanced potency or improved pharmacokinetic properties.[2]

-

Broader Chemical Synthesis: As an α,β-unsaturated ketone, this compound is a versatile intermediate for synthesizing a variety of heterocyclic compounds, such as pyrazoles and diazepines, which are known to possess a wide spectrum of biological activities, including anti-cancer and anti-anxiety effects.[3]

Drug Discovery Pathway

Sources

"molecular weight of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one"

Executive Summary

This technical guide profiles 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1), a pivotal

This monograph provides a rigorous analysis of its molecular weight for analytical validation, a self-validating synthesis protocol, and an examination of its pharmacophore properties.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of analytical validation in drug discovery. For 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, researchers must distinguish between the Average Molecular Weight (for stoichiometric calculations) and the Monoisotopic Mass (for High-Resolution Mass Spectrometry - HRMS).

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one |

| Common Synonyms | Veratralacetone; 3,4-Dimethoxybenzylideneacetone |

| CAS Registry Number | 15001-27-1 |

| Molecular Formula | |

| Average Molecular Weight | 206.24 g/mol |

| Monoisotopic Mass | 206.094294 Da |

| Melting Point | 85 – 87 °C [1, 2] |

| Appearance | Yellowish crystalline solid |

| Solubility | Soluble in ethanol, DMSO, acetone, chloroform; Insoluble in water |

Analytical Causality: Why the "Exact Mass" Matters

In high-throughput screening (HTS), identifying the parent ion is critical. The monoisotopic mass of 206.0943 is the target value for

Part 2: Synthetic Pathway & Optimization

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is achieved via a Claisen-Schmidt Condensation (Cross-Aldol). This reaction is favored over direct alkylation due to the high stereoselectivity for the (E)-isomer, driven by the thermodynamic stability of the conjugated system.

Reaction Scheme

The following diagram illustrates the base-catalyzed condensation between 3,4-Dimethoxybenzaldehyde (Veratraldehyde) and Acetone.

Figure 1: Claisen-Schmidt condensation pathway yielding the (E)-enone product.

Validated Experimental Protocol

Objective: Synthesis of 5.0 g of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

-

Reagent Preparation:

-

Dissolve 3,4-Dimethoxybenzaldehyde (Veratraldehyde, 4.15 g, 25 mmol) in Acetone (15 mL). Acetone acts as both reactant and solvent.[2]

-

Note: Use a large excess of acetone to minimize double condensation (formation of the diarylpentadienone).

-

-

Catalysis:

-

Prepare a solution of NaOH (10% w/v, 10 mL).

-

Add the NaOH solution dropwise to the aldehyde/acetone mixture while stirring vigorously at room temperature (20–25 °C).

-

-

Reaction Monitoring:

-

Stir for 4–6 hours.

-

Validation Point: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The product will appear as a UV-active spot (

) distinct from the aldehyde (

-

-

Work-up:

-

The product typically precipitates as a yellow solid upon completion.

-

If no precipitate forms, neutralize with dilute HCl and extract with Dichloromethane (DCM).

-

Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol (95%) .

-

Yield: Expected 70–85%.

-

Quality Control: Verify Melting Point (85–87 °C).

-

Part 3: Analytical Validation (The "Molecular Weight" Check)

To confirm the identity of the synthesized material, researchers must validate the molecular weight and structural connectivity.

Mass Spectrometry (EI-MS) Fragmentation Logic

In Electron Ionization (70 eV), the molecule (

Figure 2: Predicted EI-MS fragmentation pathway for structural confirmation.

NMR Validation ( NMR, 400 MHz, )

-

2.38 (s, 3H): Methyl ketone protons (

-

3.92 (s, 3H), 3.94 (s, 3H): Two Methoxy groups (

-

6.61 (d,

-

7.48 (d,

- 6.8 – 7.2 (m, 3H): Aromatic protons.

Part 4: Therapeutic & Industrial Applications

Drug Development Pharmacophore

The 4-(3,4-Dimethoxyphenyl)-3-buten-2-one structure acts as a Michael Acceptor . In biological systems, the

Precursor to Bioactive Alcohols (DMPB)

This ketone is the immediate synthetic precursor to (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) , a compound isolated from Zingiber cassumunar (Plai). DMPB has demonstrated significant efficacy in:

-

Melanogenesis: Upregulating tyrosinase expression via the ERK/p38 signaling pathway [3].

-

Anti-inflammation: Inhibiting cytokine release in macrophage models [4].

Researchers synthesizing DMPB must first isolate and purify the ketone (as described in Part 2) before performing a Luche reduction (

References

-

Ha, Y.M., et al. (2015). "(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression." PLOS ONE. [Link][3]

-

Jeenapongsa, R., et al. (2003). "Anti-inflammatory activity of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound D) isolated from Zingiber cassumunar Roxb."[2] Journal of Ethnopharmacology. [Link]

-

PubChem. Compound Summary: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. National Library of Medicine. [Link]

Sources

Structural, Chemical, and Pharmacological Profiling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one: A Technical Guide

Executive Summary

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (CAS: 15001-27-1; 60234-90-4 for the E-isomer), commonly referred to as 3,4-dimethoxybenzylideneacetone or veratralacetone, is a privileged

Physicochemical Profiling

The physical properties of veratralacetone are dictated by its highly conjugated

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Scientific Significance |

| Molecular Weight | 206.24 g/mol | Falls well within Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics. |

| Melting Point | 85–87 °C | Indicates a stable crystalline lattice; serves as a primary self-validation metric for purity. |

| Density | ~1.073 g/cm³ | Standard for oxygenated aromatic compounds; relevant for phase separations during synthesis. |

| LogP (Octanol/Water) | ~2.2 | Optimal lipophilicity for passive transcellular membrane permeability to reach intracellular targets. |

| Solubility | Insoluble in H₂O; Soluble in EtOH | Necessitates organic co-solvents (e.g., DMSO, EtOH) for in vitro biological assays and formulation. |

Data supported by and .

Chemical Reactivity: The Michael Acceptor Motif

At the core of veratralacetone's reactivity is its

In biological systems, this "softness" is highly advantageous. It prevents indiscriminate, toxic reactions with hard nucleophiles (like amines in nucleic acids) and favors reversible covalent binding with soft nucleophiles—specifically, the thiolate anions of reactive cysteine residues on target proteins (e.g., Keap1, TGF-

Caption: Logical flow of the Claisen-Schmidt condensation for synthesizing the target enone.

Self-Validating Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Synthesis

This protocol leverages an E1cB mechanism to yield the thermodynamically stable (E)-isomer. The choice of an ethanol/water solvent system is critical: it solubilizes the highly non-polar organic aldehyde while allowing the aqueous NaOH to function effectively in the same phase.

-

Initiation : Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 15 mL of absolute ethanol. Add 30 mmol of acetone.

-

Causality: A 3-fold stoichiometric excess of acetone prevents double condensation (which would otherwise form bis-benzylideneacetone).

-

-

Catalysis : Place the reaction vessel in an ice bath (0–5 °C). Dropwise, add 5 mL of a 10% aqueous NaOH solution.

-

Causality: The ice bath controls the exothermic enolate formation and suppresses the unwanted self-condensation of acetone (aldol addition of acetone to itself).

-

-

Propagation : Remove the ice bath and stir at room temperature for 2–4 hours.

-

Validation Checkpoint 1 (TLC) : Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The product will appear as a distinct, bright yellow fluorescent spot under 365 nm UV light, migrating lower than the aldehyde due to increased polarity from the enone system.

-

Quenching & Isolation : Neutralize the reaction with dilute HCl to pH 7. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification & Validation Checkpoint 2 : Concentrate the solvent in vacuo and recrystallize the crude yellow solid from hot ethanol. Determine the melting point. A sharp melting point at 85–87 °C confirms the successful isolation of the pure (E)-isomer.

Protocol 2: In Vitro Thiol Reactivity Assay (GSH Depletion)

To validate the compound's function as a Michael acceptor before advancing to cell-based assays, a kinetic assay using reduced glutathione (GSH) and Ellman's reagent (DTNB) is employed.

-

Preparation : Prepare a 100 µM solution of the enone in phosphate buffer (pH 7.4, containing 5% DMSO to maintain solubility).

-

Incubation : Add GSH to a final concentration of 1 mM. Incubate at 37 °C to mimic physiological conditions.

-

Quantification : At 15-minute intervals, extract 100 µL aliquots and react with 10 µL of 10 mM DTNB.

-

Validation : Measure absorbance at 412 nm using a microplate reader. A time-dependent decrease in absorbance indicates the depletion of free thiols, confirming that the enone is successfully forming covalent Michael adducts.

Applications in Drug Development: NASH Therapeutics

The structural optimization of curcumin into mono-carbonyl analogs like 4-(3,4-dimethoxyphenyl)-3-buten-2-one has opened new avenues in treating metabolic liver diseases. Recent patent literature [3] highlights its profound efficacy in treating Non-Alcoholic Steatohepatitis (NASH).

When administered in combination with TGF-

Caption: Mechanistic pathway of the enone analog in modulating targets for NASH therapy.

References

-

National Center for Biotechnology Information. "Veratralacetone | C12H14O3 | CID 5825725" PubChem. URL:[Link]

- Google Patents. "CN117440805A - Treatment of non-alcoholic steatohepatitis by combined administration of curcumin derivatives and TGF-beta receptor inhibitors." Google Patents.

Methodological & Application

"synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one via aldol condensation"

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (also known as 3,4-dimethoxybenzalacetone or veratralacetone) via the base-catalyzed Claisen-Schmidt condensation. This compound serves as a critical intermediate in the synthesis of curcuminoids, gingerol analogs (such as zingerone), and various pharmaceutical candidates exhibiting anti-inflammatory and melanin-promoting properties. The protocol emphasizes the use of excess acetone to kinetically favor the mono-condensation product over the bis-condensation byproduct (1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one).

Reaction Mechanism & Rationale

The synthesis utilizes the Claisen-Schmidt condensation , a crossed-aldol reaction between an enolizable ketone (acetone) and a non-enolizable aromatic aldehyde (veratraldehyde).

Mechanism Overview:

-

Enolate Formation: Hydroxide ion deprotonates the

-carbon of acetone. -

Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of veratraldehyde.

-

Protonation: The resulting alkoxide abstracts a proton from water/solvent to form a

-hydroxy ketone (aldol). -

Dehydration (E1cB): Under basic conditions and elevated temperature (or prolonged time), the aldol undergoes elimination of water to form the conjugated enone.

Key Mechanistic Insight: Acetone has two reactive

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation favoring mono-alkylation.

Experimental Protocol

Reagents & Equipment

| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Equiv.[3] | Quantity | Role |

| Veratraldehyde | 120-14-9 | 166.18 | 1.0 | 16.6 g (100 mmol) | Limiting Reagent |

| Acetone | 67-64-1 | 58.08 | 5.0 | 36.7 mL (~500 mmol) | Solvent/Reactant |

| NaOH (10% aq) | 1310-73-2 | 40.00 | 0.5 | ~20 mL | Catalyst |

| Ethanol (95%) | 64-17-5 | 46.07 | N/A | ~50 mL | Recrystallization |

Equipment:

-

250 mL Round-bottom flask (RBF) or Erlenmeyer flask.

-

Addition funnel (optional, for larger scales).

-

Ice-water bath.

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Solubilization

-

In a 250 mL flask, dissolve 16.6 g (100 mmol) of veratraldehyde in 36.7 mL (excess) of acetone.

-

Ensure complete dissolution. The excess acetone acts as both the reactant and the solvent, driving the equilibrium toward the mono-substituted product.

Step 2: Catalysis & Reaction 3. Prepare a 10% NaOH solution (approx. 2 g NaOH in 20 mL water). 4. Place the reaction flask in a water bath at room temperature (20–25°C). Note: Cooling to 0-10°C is recommended if the reaction exotherms too rapidly, to prevent polymerization. 5. Slowly add the NaOH solution to the stirring aldehyde/acetone mixture over 5–10 minutes. 6. Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated system. 7. Stir the mixture vigorously at room temperature for 2–4 hours . A solid precipitate should begin to form as the reaction progresses.[7]

Step 3: Quenching & Isolation 8. After the reaction is complete (verified by TLC, see Section 5), cool the mixture in an ice bath for 30 minutes to maximize precipitation. 9. Add 50 mL of cold water to aid in precipitating the hydrophobic enone product and to dissolve the inorganic base. 10. Filter the solid using a Buchner funnel under vacuum. 11. Wash the filter cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification (Recrystallization) [7] 12. Transfer the crude solid to a clean beaker. 13. Recrystallize from a minimum amount of hot 95% Ethanol (or an Ethanol/Water mixture).

- Dissolve in boiling ethanol.

- Add water dropwise until slight turbidity appears, then add a drop of ethanol to clear.

- Allow to cool slowly to room temperature, then to 4°C.

Filter the pale yellow crystals and dry in a desiccator or vacuum oven at 40°C.

Figure 2: Workflow for the isolation and purification of 4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against known physical and spectral data.

Physical Properties

-

Appearance: Pale yellow crystalline solid.

-

Melting Point (Literature): 85–86°C [1].[3]

-

Solubility: Soluble in ethanol, ethyl acetate, chloroform; insoluble in water.

Spectral Validation (Expected Data)

-

H NMR (CDCl

-

2.38 (s, 3H, -CH

-

3.92 (s, 3H, -OCH

-

3.94 (s, 3H, -OCH

- 6.61 (d, J = 16.2 Hz, 1H, vinyl -CO-CH =)

- 6.88 (d, J = 8.2 Hz, 1H, Ar-H 5)

- 7.08 (d, J = 2.0 Hz, 1H, Ar-H 2)

- 7.12 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H 6)

- 7.48 (d, J = 16.2 Hz, 1H, vinyl Ar-CH =)

-

Note: The large coupling constant (~16 Hz) confirms the (E)-configuration.

-

2.38 (s, 3H, -CH

-

IR Spectroscopy (ATR):

-

~1660 cm

(C=O stretch, conjugated) -

~1620 cm

(C=C stretch) -

~1510, 1580 cm

(Aromatic C=C)

-

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point depressed by impurities or solvent. | Scratch the flask with a glass rod to induce nucleation. Ensure mixture is well-chilled. Recrystallize. |

| Bis-Product Formation | Insufficient acetone; reaction ran too long. | Ensure 5:1 molar excess of acetone. Stop reaction promptly after 4 hours. |

| Low Yield | Incomplete precipitation; Cannizzaro side reaction. | Add more water during work-up. Add base slowly to avoid high local concentrations. |

| Dark Color | Polymerization of acetone or aldehyde oxidation. | Perform reaction under inert atmosphere (N |

Safety & Handling

-